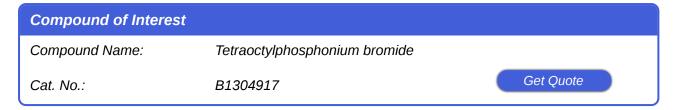


# A Comprehensive Technical Guide to the Physicochemical Properties of Tetraoctylphosphonium Bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **tetraoctylphosphonium bromide** (C<sub>32</sub>H<sub>68</sub>BrP), a quaternary phosphonium salt. This document is intended to serve as a vital resource for professionals in research, chemical synthesis, and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

### **Chemical Identity and Structure**

**Tetraoctylphosphonium bromide** is an ionic compound consisting of a central phosphorus atom bonded to four octyl chains, forming a bulky, symmetric cation. The positive charge on the phosphonium center is balanced by a bromide anion. Its long alkyl chains render it highly lipophilic, a key characteristic influencing its solubility and applications.



Identifier	Value	Reference
IUPAC Name	tetraoctylphosphanium bromide	[1]
Synonyms	Tetra-n-octylphosphonium Bromide, Cyphos IL 166	[2][3]
CAS Number	23906-97-0	[2]
Molecular Formula	C32H68BrP	[2]
SMILES	CCCCCCCINVALID-LINK (CCCCCCC)CCCCCCC. [Br-]	[4]
InChI Key	QVBRLOSUBRKEJW- UHFFFAOYSA-M	[4]

## **Physicochemical Properties**

The properties of **tetraoctylphosphonium bromide** are summarized below. These values are critical for its application in synthesis, as a phase-transfer catalyst, and in the formulation of ionic liquids.[5][6]

### 2.1 Physical and Thermal Properties

Property	Value	Reference
Molecular Weight	563.76 g/mol	[7]
Appearance	White to off-white solid	[2][5]
Melting Point	38-45 °C	[2][5]
Flash Point	121 °C (249.8 °F)	
рН	<3 (50 g/L in H <sub>2</sub> O)	
LogP (Octanol-Water Partition Coefficient)	9.45	[2]



#### 2.2 Solubility

Solvent	Solubility	Reference
Water	Limited solubility	[6]
Organic Solvents	Soluble	[6]

#### 2.3 Spectral Data

Technique	Description	Reference
¹H NMR	Spectrum available in CDCl₃	[8]
<sup>13</sup> C NMR	Spectrum available in CDCl₃	[9]

### **Experimental Protocols**

Detailed methodologies are crucial for the accurate characterization and application of chemical compounds. Below are generalized protocols for determining key physicochemical properties of **tetraoctylphosphonium bromide**.

3.1 Determination of Melting Point via Differential Scanning Calorimetry (DSC)

This method provides precise melting point and phase transition data.

- Sample Preparation: Accurately weigh 3-5 mg of tetraoctylphosphonium bromide into a standard aluminum DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program:
  - Equilibrate the cell at 0 °C.
  - Ramp the temperature from 0 °C to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).



- Cool the sample to 0 °C at a rate of 10 °C/min.
- Initiate a second heating ramp from 0 °C to 100 °C at 10 °C/min to obtain the melting endotherm.
- Data Analysis: The melting point is determined as the onset temperature of the melting endotherm observed in the second heating cycle.
- 3.2 Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure.

- Sample Preparation: Dissolve approximately 10 mg of tetraoctylphosphonium bromide in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- ¹H NMR Acquisition:
  - Acquire the proton NMR spectrum using a 400 MHz (or higher) spectrometer.
  - Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the carbon NMR spectrum on the same sample.
  - Use a proton-decoupled sequence. Typical parameters include a 30° pulse angle, a 2second relaxation delay, and 1024 scans.
- Data Analysis: Process the spectra to identify chemical shifts and coupling constants. The
  resulting data should be consistent with the tetraoctylphosphonium cation structure.
- 3.3 Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal decomposition temperature.

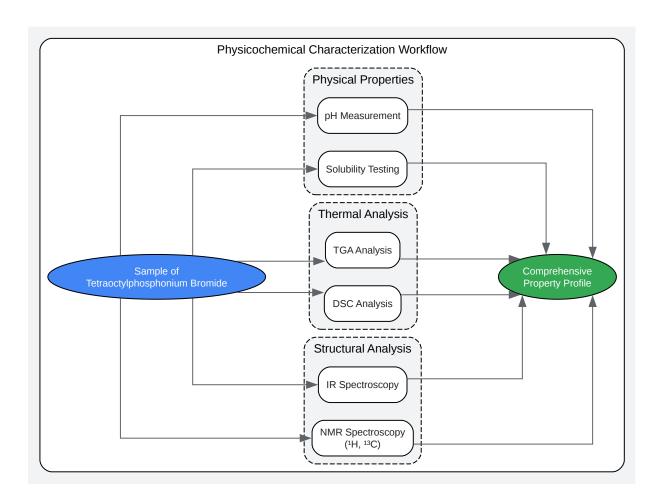
- Sample Preparation: Place 5-10 mg of **tetraoctylphosphonium bromide** into a ceramic or platinum TGA pan.
- Instrument Setup: Load the sample into the TGA furnace.



- Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
- Data Analysis: The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (T₅).

### Visualizations: Workflows and Mechanisms

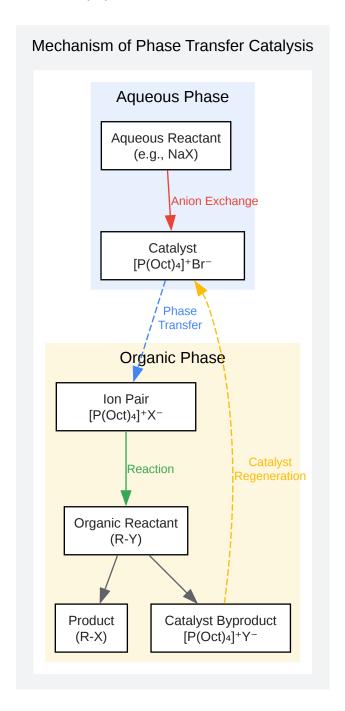
Visual diagrams are provided to illustrate key experimental and logical processes involving **tetraoctylphosphonium bromide**.





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Caption: Experimental workflow for physicochemical characterization.



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Caption: Role as a phase transfer catalyst.



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